Diallyl carbonate
Overview
Description
Diallyl carbonate is a colorless liquid with a pungent odor, known for its reactivity due to the presence of allyl groups and a functional carbonate group. Its chemical formula is C₇H₁₀O₃, and it has a molar mass of 142.15 g/mol. This compound is soluble in ethanol, methanol, toluene, and chloroform. This compound plays a significant role in the production of polymers, including polycarbonates and polyurethanes .
Synthetic Routes and Reaction Conditions:
From Phosgene: this compound can be synthesized by reacting phosgene with allyl alcohol. A base is often used to neutralize the hydrogen chloride byproduct.
From Urea: Urea reacts with allyl alcohol in the presence of a catalyst such as lanthanum chloride.
From Other Carbonates: Catechol carbonate can be used as an intermediate for ester-exchange reactions.
Industrial Production Methods:
- The industrial production of this compound often involves the use of phosgene or urea as starting materials. The process is optimized to achieve high yields and purity, with careful control of reaction conditions and catalysts .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming various oxidation products depending on the conditions and reagents used.
Substitution: It reacts with amines, alcohols, and thiols, undergoing nucleophilic substitution reactions.
Polymerization: this compound is used in the production of polymers through polymerization reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions.
Polymerization: Catalysts such as palladium complexes are often used to facilitate polymerization reactions.
Major Products:
Oxidation Products: Various carbonyl compounds.
Substitution Products: Allyl-substituted amines, ethers, and thiols.
Polymerization Products: Polycarbonates and polyurethanes.
Mechanism of Action
Target of Action
Diallyl carbonate (DAC) is a colorless liquid with a pungent odor . Its structure contains allyl groups and a functional carbonate group . The primary targets of DAC are amines, alcohols, and thiols . The presence of double bonds in the allyl groups makes it reactive in various chemical processes .
Mode of Action
DAC interacts with its targets (amines, alcohols, and thiols) through a process known as Tsuji-Trost allylation . This process promotes the formation of carbanions, boronates, phosphides, amides, and alkoxides . These compounds act as in situ nucleophiles, increasing the reaction rate compared to allyl acetate .
Biochemical Pathways
The Tsuji-Trost allylation process, in which DAC plays a key role, affects the biochemical pathways of carbanion, boronate, phosphide, amide, and alkoxide formation . These compounds are of great interest for the design of intramolecular decarboxylate asymmetric compounds .
Pharmacokinetics
Its physical properties such as density (0991 g/mL at 25 °C), boiling point (95-97 °C/60 mmHg), and solubility in ethanol, methanol, toluene, and chloroform may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The interaction of DAC with its targets results in the formation of carbanions, boronates, phosphides, amides, and alkoxides . These compounds increase the reaction rate compared to allyl acetate . DAC is also used in the synthesis of polymers, including polycarbonates and polyurethanes .
Action Environment
The action, efficacy, and stability of DAC can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, DAC can be synthesized by consecutive nucleophilic acyl substitution reactions using two equivalents of allyl alcohol and any of several electrophilic carbonyl donors . The process can be influenced by the presence of a base, which is often used to neutralize the hydrogen chloride byproduct .
Scientific Research Applications
Diallyl carbonate has a wide range of applications in scientific research:
Biology: Research is ongoing into its potential use in biological systems, particularly in the synthesis of biocompatible polymers.
Medicine: this compound is being investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industry: It is widely used in the production of plastic lenses, coatings, and adhesives.
Comparison with Similar Compounds
Dimethyl Carbonate: A smaller organic carbonate used as a green reagent and solvent.
Diethyl Carbonate: Similar to dimethyl carbonate but with ethyl groups.
Allyl Chloroformate: An intermediate in the synthesis of diallyl carbonate.
Uniqueness:
- This compound is unique due to its dual functionality, containing both allyl groups and a carbonate group. This makes it highly versatile in various chemical reactions and applications, particularly in the production of polymers and as an acrylating agent .
Properties
IUPAC Name |
bis(prop-2-enyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-5-9-7(8)10-6-4-2/h3-4H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJWYKGYGWOAHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25549-94-4 | |
Record name | Carbonic acid, di-2-propen-1-yl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25549-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6065846 | |
Record name | Carbonic acid, di-2-propen-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15022-08-9 | |
Record name | Allyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15022-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonic acid, di-2-propen-1-yl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015022089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diallyl carbonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbonic acid, di-2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonic acid, di-2-propen-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diallyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diallyl carbonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9P2G65CXJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.